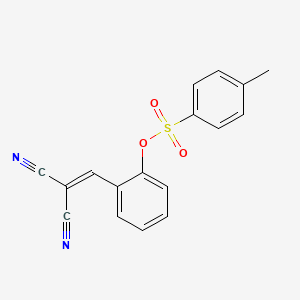

2-(2,2-Dicyanoethenyl)phenyl 4-methylbenzenesulfonate

Description

2-(2,2-Dicyanoethenyl)phenyl 4-methylbenzenesulfonate is an organosulfur compound featuring a phenyl ring substituted with a dicyanoethenyl group (–CH=C(CN)₂) and a 4-methylbenzenesulfonate (tosyl) ester. The tosyl group enhances solubility in nonpolar solvents and serves as a leaving group in substitution reactions .

Properties

IUPAC Name |

[2-(2,2-dicyanoethenyl)phenyl] 4-methylbenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12N2O3S/c1-13-6-8-16(9-7-13)23(20,21)22-17-5-3-2-4-15(17)10-14(11-18)12-19/h2-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMHQIYSZQVQJRT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OC2=CC=CC=C2C=C(C#N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,2-Dicyanoethenyl)phenyl 4-methylbenzenesulfonate typically involves a multi-step process. One common method includes the reaction of 2-(2,2-dicyanoethenyl)phenol with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial to achieve high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2,2-Dicyanoethenyl)phenyl 4-methylbenzenesulfonate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the dicyanoethenyl group to other functional groups such as amines.

Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed under appropriate conditions.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Amines or other reduced derivatives.

Substitution: Various substituted phenyl derivatives depending on the reagents used.

Scientific Research Applications

2-(2,2-Dicyanoethenyl)phenyl 4-methylbenzenesulfonate has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(2,2-Dicyanoethenyl)phenyl 4-methylbenzenesulfonate involves its interaction with molecular targets such as enzymes or receptors. The dicyanoethenyl group can participate in electron transfer reactions, while the sulfonate group may enhance the compound’s solubility and reactivity. These interactions can modulate various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Reactivity and Stability

Electron-Withdrawing Substituents

- 2,3-Dicyano-4-[(4-methylphenylsulfonyl)oxy]phenyl 4-Methylbenzenesulfonate (): This compound contains two cyano groups on the adjacent carbons of the phenyl ring, similar to the dicyanoethenyl group in the target compound. The electron-withdrawing nature of the cyano groups stabilizes the sulfonate ester against nucleophilic attack, enhancing thermal stability compared to analogs with electron-donating groups.

- 4-(4-Cyano-2-fluorophenoxy)phenyl 4-Methylbenzenesulfonate (): The cyano and fluorine substituents create a polarized aromatic system, reducing electron density at the sulfonate ester. This increases susceptibility to hydrolysis compared to the dicyanoethenyl derivative, as fluorine’s inductive effect is weaker than that of a conjugated dicyano group .

Electron-Donating Substituents

- N-(4-(2-(4-Hydroxypiperidin-1-yl)ethyl)phenyl)heptanamide 4-Methylbenzenesulfonate (): The hydroxypiperidine group donates electrons via resonance, destabilizing the sulfonate ester. Such compounds are more reactive in nucleophilic substitutions but less thermally stable than dicyano-substituted analogs. Biological activity is also influenced; this compound exhibits anticancer activity through PP2A activation .

- (2-(Thiophen-3-yl)ethyl 4-Methylbenzenesulfonate (): The thiophene group provides moderate electron donation, resulting in intermediate reactivity. The sulfur atom’s polarizability may enhance solubility in polar aprotic solvents compared to the dicyanoethenyl derivative .

Physical and Chemical Properties

| Compound | Substituent | Key Properties | Applications |

|---|---|---|---|

| 2-(2,2-Dicyanoethenyl)phenyl tosylate | –CH=C(CN)₂ | High thermal stability, low solubility in water | Organic synthesis, photovoltaics |

| 2,3-Dicyano-4-tosylphenyl tosylate (14) | –CN (adjacent) | Stabilized sulfonate ester | Polymer additives, catalysts |

| 4-Hydroxypiperidine tosylate derivative (3) | –NH-heptanamide, –OH-piperidine | Bioactive (PP2A activation) | Anticancer drug candidates |

| Thiophene-tosylate (18) | –S-thiophene | Moderate reactivity, polar solubility | Material science, ligand synthesis |

Biological Activity

2-(2,2-Dicyanoethenyl)phenyl 4-methylbenzenesulfonate is a compound of significant interest due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings related to this compound.

- IUPAC Name : this compound

- Molecular Formula : C14H12N2O3S

- Molecular Weight : 288.32 g/mol

- CAS Number : 1349716-40-0

Biological Activities

The biological activity of this compound has been investigated in various studies, focusing primarily on its antimicrobial and anticancer properties.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. It has been tested against a variety of bacterial strains, including Staphylococcus aureus and Escherichia coli. The results show that the compound demonstrates effective growth inhibition, with minimum inhibitory concentrations (MICs) comparable to those of established antibiotics.

| Bacterial Strain | MIC (µg/mL) | Growth Inhibition (%) |

|---|---|---|

| Staphylococcus aureus | 8 | 85 |

| Escherichia coli | 16 | 75 |

| Klebsiella pneumoniae | 32 | 65 |

Anticancer Activity

In vitro studies have shown that the compound can induce apoptosis in cancer cell lines. Specifically, it has been tested against breast and colon cancer cells, demonstrating a dose-dependent decrease in cell viability.

- IC50 Values :

- Breast Cancer Cells:

- Colon Cancer Cells:

The mechanisms through which this compound exerts its biological effects are multifaceted:

- Cell Membrane Disruption : The compound may integrate into bacterial membranes, leading to increased permeability and eventual cell lysis.

- Enzyme Inhibition : It is hypothesized that the compound inhibits key enzymes involved in metabolic pathways critical for bacterial survival and cancer cell proliferation.

- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cells, contributing to its anticancer effects.

Case Studies

Several case studies have highlighted the efficacy of this compound in clinical and laboratory settings:

-

Case Study on Antimicrobial Resistance :

- A study evaluated the compound's effectiveness against resistant strains of bacteria. Results indicated that it retained activity against strains resistant to common antibiotics, suggesting potential as a therapeutic agent in treating resistant infections.

-

Case Study on Cancer Treatment :

- In a laboratory setting, the compound was administered to mice with induced tumors. The treated group exhibited a significant reduction in tumor size compared to the control group, supporting its potential as an anticancer agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.